(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene
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Overview
Description
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound with a unique structure that includes bromine, fluorine, and a prop-1-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and propenyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can also be performed to modify the prop-1-en-1-yl group.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Scientific Research Applications
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of (Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The prop-1-en-1-yl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
(Z)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene can be compared with similar compounds such as:
(Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This compound has a similar prop-1-en-1-yl group but contains sulfur atoms instead of bromine and fluorine.
Trans-Propenylbenzene: This compound has a similar propenyl group but differs in the position and type of substituents on the benzene ring.
Properties
Molecular Formula |
C9H6BrF3 |
---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
1-bromo-2,4,5-trifluoro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2- |
InChI Key |
YQTYFHPKPZELFI-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C1=C(C(=CC(=C1F)Br)F)F |
Canonical SMILES |
CC=CC1=C(C(=CC(=C1F)Br)F)F |
Origin of Product |
United States |
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